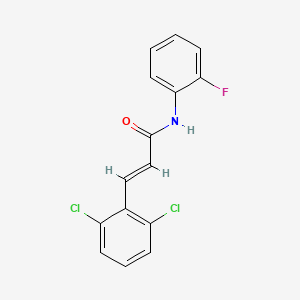
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide, also known as DFP-10825, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the acrylamide family and has been shown to have promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to contribute to the development of cancer. By inhibiting the activity of COX-2, this compound may reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. This compound has also been shown to have a low toxicity profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is its synthesis method. The multistep process required to obtain a pure product can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide. One area of research is the development of new drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to determine the effectiveness of this compound in treating various types of cancer in animal models and in clinical trials. Finally, studies are needed to determine the safety and toxicity profile of this compound in humans.
Conclusion:
In conclusion, this compound is a compound with potential therapeutic applications. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new drugs. Further studies are needed to fully understand the mechanism of action of this compound and to determine its effectiveness and safety in treating various diseases.
Métodos De Síntesis
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide is synthesized by reacting 2,6-dichloroaniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then reacted with acryloyl chloride to obtain this compound. The synthesis of this compound is a multistep process that requires careful attention to detail to obtain a pure product.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)acrylamide has shown potential in various scientific studies. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro and has been studied as a potential treatment for various types of cancer.
Propiedades
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2FNO/c16-11-4-3-5-12(17)10(11)8-9-15(20)19-14-7-2-1-6-13(14)18/h1-9H,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOIRFRWVAQHFN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C=CC2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

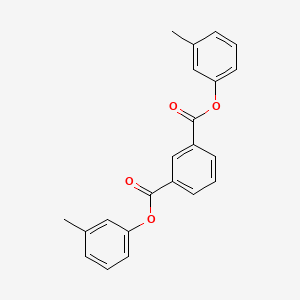

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)
![2-[(2,5-dimethyl-3-furoyl)oxy]benzoic acid](/img/structure/B5754896.png)
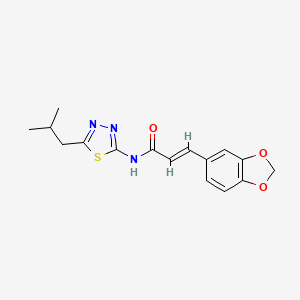
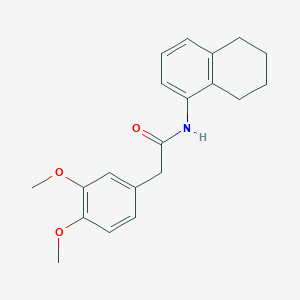

![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-furamide](/img/structure/B5754936.png)
![N-{3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5754941.png)
![7-[chloro(difluoro)methyl]-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5754943.png)
![N-(4-acetylphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754945.png)
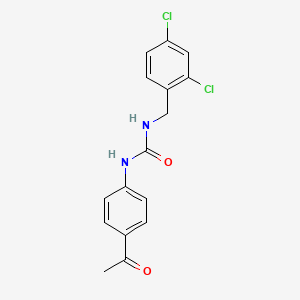

![2,2,6,6-tetramethyl-4-{[(2-nitrophenyl)thio]amino}piperidine](/img/structure/B5754985.png)